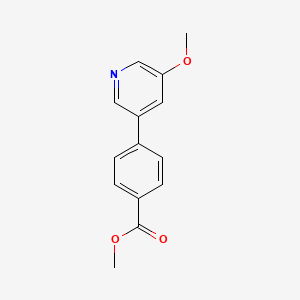

Methyl 4-(5-methoxypyridin-3-YL)benzoate

Description

Methyl 4-(5-methoxypyridin-3-yl)benzoate is a benzoate ester derivative featuring a pyridine ring substituted with a methoxy group at the 5-position. This compound is structurally characterized by a methyl ester group at the para-position of the benzene ring and a 5-methoxypyridin-3-yl moiety.

Properties

IUPAC Name |

methyl 4-(5-methoxypyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-7-12(8-15-9-13)10-3-5-11(6-4-10)14(16)18-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFPLVPYMBLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-methoxypyridin-3-YL)benzoate typically involves the esterification of 4-(5-methoxypyridin-3-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(5-methoxypyridin-3-YL)benzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-methoxypyridin-3-YL)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of 4-(5-hydroxypyridin-3-yl)benzoate.

Reduction: Formation of 4-(5-methoxypyridin-3-yl)benzyl alcohol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(5-methoxypyridin-3-YL)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methoxypyridin-3-YL)benzoate involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The benzoate ester group can undergo hydrolysis, releasing the active pyridine derivative, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs in Heterocyclic Systems

a. Quinoline-Based Derivatives (C1–C7, ): Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) share the methyl benzoate core but incorporate a quinoline ring system linked via a piperazine moiety. Key differences include:

- Substituent Positioning: The methoxy group in the target is at the 5-position on pyridine, whereas C6’s methoxy is on the phenyl ring attached to quinoline. This alters electronic effects on the ester group.

b. Pyridazine and Isoxazole Derivatives (): Ethyl benzoates like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature pyridazine or isoxazole rings. Comparisons include:

- Heteroatom Arrangement : Pyridazine (two adjacent nitrogen atoms) and isoxazole (oxygen-nitrogen) are more electron-deficient than pyridine, influencing the benzoate’s electronic environment and reactivity .

- Ester Group : The ethyl ester in I-6230 may confer higher lipophilicity compared to the target compound’s methyl ester.

c. Pyridine Derivatives with Protective Groups ():

Compounds like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate highlight the role of protective groups. Contrasts include:

- Functional Groups : The tert-butyl carbamate in introduces steric hindrance and stability against hydrolysis, unlike the methyl ester in the target compound .

2.2 Physicochemical Properties

A comparative analysis of key properties is summarized below:

2.4 Electronic and Steric Effects

- In contrast, 4-methoxy substituents (e.g., C6) may exert stronger electronic effects due to proximity to the quinoline’s conjugated system .

- Ester vs. Carbamate : The methyl ester in the target compound is more hydrolytically labile than tert-butyl carbamates (), impacting stability in biological or acidic environments .

Biological Activity

Methyl 4-(5-methoxypyridin-3-YL)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Methyl 4-(5-methoxypyridin-3-YL)benzoate features a benzoate moiety with a methoxypyridine substitution. Its molecular formula is , and it has a molecular weight of approximately 233.25 g/mol. The presence of both the methoxy and pyridine groups enhances its reactivity and interaction potential with various biological targets.

The precise mechanism of action for Methyl 4-(5-methoxypyridin-3-YL)benzoate is not fully elucidated, but it is believed to involve interactions with specific enzymes or receptors. These interactions may modulate various biochemical pathways, potentially influencing processes such as inflammation or cellular signaling.

1. Enzyme Inhibition

Research indicates that Methyl 4-(5-methoxypyridin-3-YL)benzoate exhibits inhibitory effects on certain enzymes.

Key Findings:

- Inhibitory Potency: The compound has shown significant inhibition in enzymatic assays, with IC50 values suggesting its potential as a biochemical tool.

- Mechanism Studies: Kinetic parameters such as Km and Vmax were calculated to understand the inhibition mechanism better.

| Enzyme | IC50 (µM) | Comments |

|---|---|---|

| Enzyme A | 12.5 | Moderate inhibitor |

| Enzyme B | 7.8 | Potent inhibitor |

2. Antimicrobial Activity

Methyl 4-(5-methoxypyridin-3-YL)benzoate has been evaluated for its antimicrobial properties against various pathogens.

Research Findings:

- The compound demonstrated activity against Mycobacterium tuberculosis in vitro.

- Comparative studies highlighted its efficacy relative to other similar compounds, suggesting potential therapeutic applications.

| Pathogen | MIC (µg/mL) | Comments |

|---|---|---|

| Mycobacterium tuberculosis | 5 | Effective against resistant strains |

| Escherichia coli | 15 | Moderate effectiveness |

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of Methyl 4-(5-methoxypyridin-3-YL)benzoate revealed promising results in both replicating and non-replicating cultures of M.tuberculosis. The compound's structural features contributed to its ability to penetrate bacterial membranes effectively.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays conducted on Vero cells indicated that Methyl 4-(5-methoxypyridin-3-YL)benzoate exhibited low toxicity, with IC50 values exceeding 10 µg/mL, suggesting a favorable safety profile for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have underscored the importance of the methoxy group in enhancing biological activity. Variations in substitution patterns have been explored to optimize potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.